4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring linked to an azetidine moiety through an ether linkage
Preparation Methods
The synthesis of 4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 2-methoxybenzoyl chloride with azetidine in the presence of a base to form the intermediate 1-(2-methoxybenzoyl)azetidine. This intermediate is then reacted with 4-hydroxypyridine under suitable conditions to yield the final product.
Chemical Reactions Analysis
4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the azetidine moiety can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and pyridine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine include other azetidine derivatives and pyridine-containing molecules. For example:
4-{[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]oxy}pyridine: This compound has a bromine atom instead of a methoxy group, which can alter its reactivity and biological activity.
Pyridine-containing azetidines: These compounds share the core structure but may have different substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
(2-methoxyphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-15-5-3-2-4-14(15)16(19)18-10-13(11-18)21-12-6-8-17-9-7-12/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTVXQAXYFVAQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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